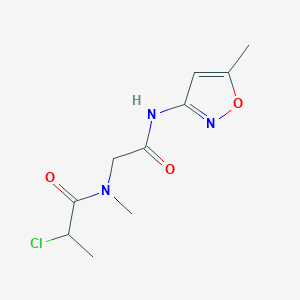
2-Chloro-N-methyl-N-(2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-methyl-N-{[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}propanamide is a synthetic organic compound characterized by its unique chemical structure
Vorbereitungsmethoden
The synthesis of 2-chloro-N-methyl-N-{[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}propanamide involves multiple steps. One common synthetic route includes the reaction of 2-chloropropanoyl chloride with N-methyl-N-{[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}amine under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.
Analyse Chemischer Reaktionen
2-chloro-N-methyl-N-{[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chloro group in the compound can be substituted by nucleophiles such as amines or thiols, forming new derivatives. Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-methyl-N-{[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}propanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-chloro-N-methyl-N-{[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-chloro-N-methyl-N-{[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}propanamide include:
- 2-chloro-5-methylpyrimidine
- 2-chloro-5-methyl-4-nitropyridine 1-oxide These compounds share structural similarities but differ in their chemical properties and applications. The uniqueness of 2-chloro-N-methyl-N-{[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}propanamide lies in its specific functional groups and potential applications in various fields.
Eigenschaften
Molekularformel |
C10H14ClN3O3 |
|---|---|
Molekulargewicht |
259.69 g/mol |
IUPAC-Name |
2-chloro-N-methyl-N-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]propanamide |
InChI |
InChI=1S/C10H14ClN3O3/c1-6-4-8(13-17-6)12-9(15)5-14(3)10(16)7(2)11/h4,7H,5H2,1-3H3,(H,12,13,15) |
InChI-Schlüssel |
RCSZQXVAHOBUAK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NO1)NC(=O)CN(C)C(=O)C(C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















